
(5-Cyano-2-methylpyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid: is a boronic acid derivative featuring a pyridine ring substituted with a cyano group at the 5-position and a methyl group at the 2-position. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 5-cyano-2-methylpyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The cyano group can undergo oxidation to form a carboxylic acid or reduction to form an amine.
Substitution Reactions: The boronic acid group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Organic solvents such as toluene or tetrahydrofuran (THF) are often used.
Temperature and Pressure: Reaction conditions are typically optimized for each specific synthesis.
Major Products Formed:
Coupling Products: Various biaryl compounds can be synthesized through Suzuki-Miyaura coupling.
Oxidation Products: Carboxylic acids from the oxidation of the cyano group.
Reduction Products: Amines from the reduction of the cyano group.
Scientific Research Applications
Chemistry: B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: The compound can be used as a building block in the synthesis of biologically active molecules. Medicine: Industry: Its use in the synthesis of materials and chemicals makes it valuable in various industrial processes.
Mechanism of Action
The mechanism by which B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid exerts its effects depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic acid and the aryl halide. The molecular targets and pathways involved are specific to the substrates and conditions used in the reaction.
Comparison with Similar Compounds
B-(2-Methyl-4-pyridinyl)boronic acid: Similar structure but lacks the cyano group.
B-(5-Cyano-4-pyridinyl)boronic acid: Similar structure but with a different position of the cyano group.
Uniqueness: B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid is unique due to the specific substitution pattern on the pyridine ring, which influences its reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C7H7BN2O2 |
|---|---|
Molecular Weight |
161.96 g/mol |
IUPAC Name |
(5-cyano-2-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c1-5-2-7(8(11)12)6(3-9)4-10-5/h2,4,11-12H,1H3 |
InChI Key |
ALYPACFESZQFLL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1C#N)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


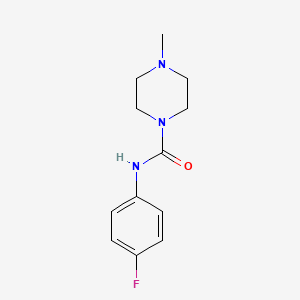
![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)
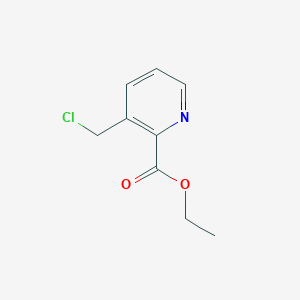
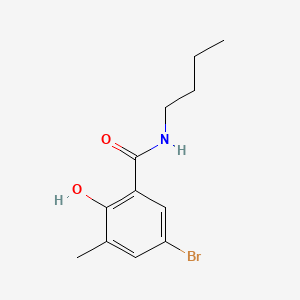
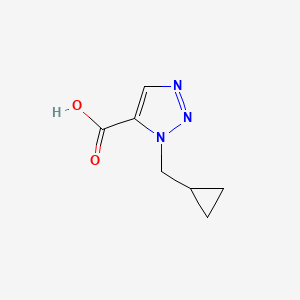
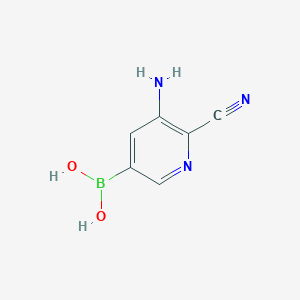

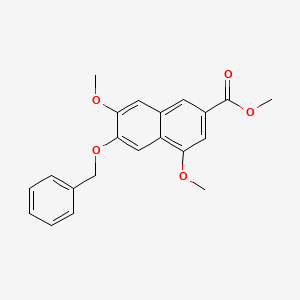
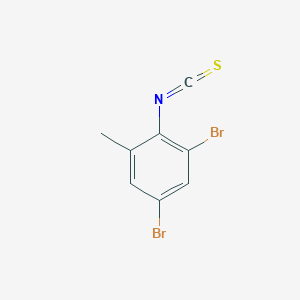
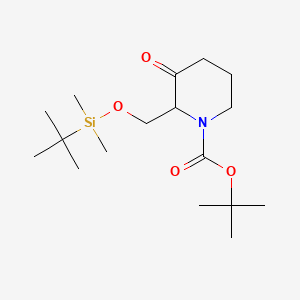
![Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15364530.png)
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B15364538.png)
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine](/img/structure/B15364559.png)
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)
